molecular formula C10H17N3S B13192757 4-Cyclopentyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

4-Cyclopentyl-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13192757
M. Wt: 211.33 g/mol
InChI Key: POGXQWYGHQEBIV-UHFFFAOYSA-N
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Description

4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a cyclopentyl group, a propan-2-yl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with propan-2-yl isothiocyanate to form the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological pathways, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-yl acetate: Similar structure but with an acetate group instead of a thiol group.

    4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-yl methyl ether: Similar structure but with a methyl ether group instead of a thiol group.

Uniqueness

4-Cyclopentyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with cysteine residues in proteins, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-cyclopentyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H17N3S/c1-7(2)9-11-12-10(14)13(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14)

InChI Key

POGXQWYGHQEBIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1C2CCCC2

Origin of Product

United States

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